4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine
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Overview
Description
4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is a morpholine derivative and a potent antagonist of the nociceptin receptor (NOP). It has been studied extensively for its ability to modulate the activity of the NOP receptor, which is involved in pain perception, mood regulation, and addiction.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine involves its binding to the this compound receptor and blocking its activity. This leads to a reduction in the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of the this compound receptor. This compound has been shown to reduce pain sensitivity in animal models and to have anxiolytic and antidepressant effects. Additionally, it has been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine is its selectivity for the this compound receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine. One potential application is in the development of novel analgesic drugs that target the this compound receptor. Additionally, this compound may have potential as a treatment for addiction and mood disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine involves several steps. The first step is the protection of the morpholine nitrogen with a tert-butyldimethylsilyl group. This is followed by the acylation of the morpholine ring with 4-fluorobenzoic acid, using N,N'-carbonyldiimidazole as a coupling agent. The resulting intermediate is then treated with propylamine in the presence of triethylamine to obtain the final product.
Scientific Research Applications
The primary application of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine is in the field of neuroscience research. This compound has been shown to be a potent and selective antagonist of the this compound receptor, which is involved in several physiological and pathological processes. The this compound receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, stress, mood, and addiction.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-propylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-2-3-13-10-19-9-8-17(13)15(18)11-20-14-6-4-12(16)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKBQVXJSAMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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